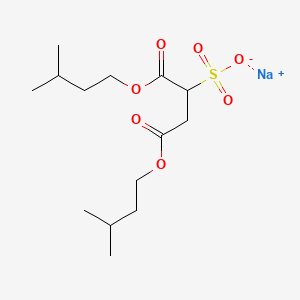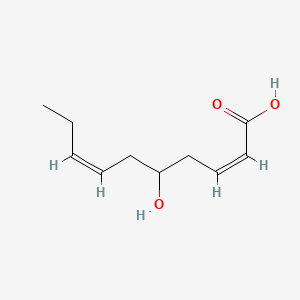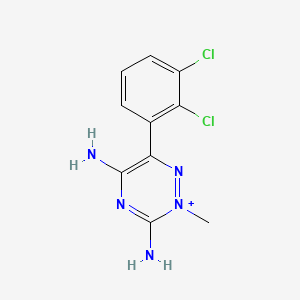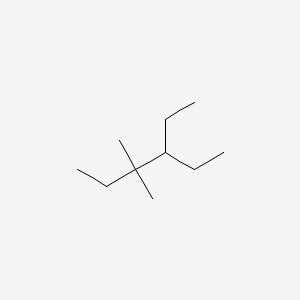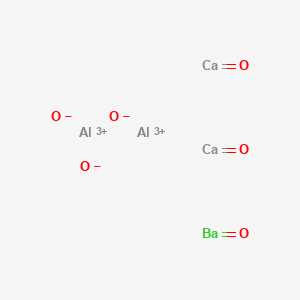![molecular formula C16H10O5 B12648070 3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 1690-63-7](/img/structure/B12648070.png)
3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 142986, also known as PAMAM dendrimer, ethylenediamine core, generation 1.0 solution, is a type of dendrimer with a specific molecular structure. Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have a wide range of applications due to their unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:
Michael addition: of methyl acrylate to the amine groups of the core.
Amidation: of the resulting esters with ethylenediamine
Industrial Production Methods
Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.
化学反応の分析
Types of Reactions
NSC 142986 undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.
科学的研究の応用
NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:
Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.
Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.
Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .
作用機序
The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .
類似化合物との比較
Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 3.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
Uniqueness
NSC 142986 is unique due to its specific generation and core structure, which determine its size, surface functionality, and overall properties. Compared to higher-generation dendrimers, NSC 142986 has fewer surface groups and a smaller size, making it suitable for applications where lower molecular weight and reduced steric hindrance are advantageous .
特性
CAS番号 |
1690-63-7 |
|---|---|
分子式 |
C16H10O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3 |
InChIキー |
HMHCMMFOVPQKOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





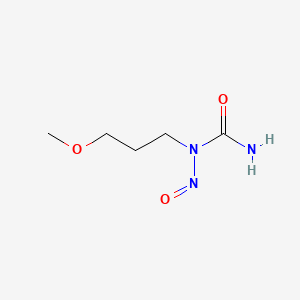
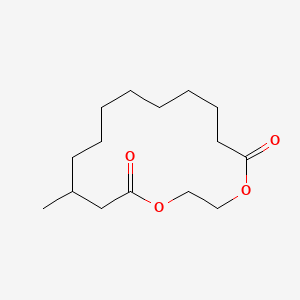
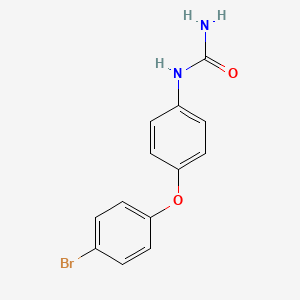
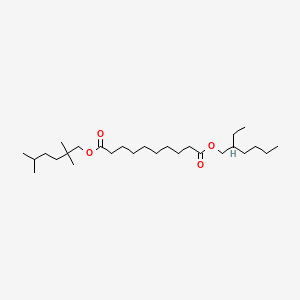
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

